molecular formula C15H15FN2O4 B2789934 1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795422-53-5

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2789934
CAS RN: 1795422-53-5
M. Wt: 306.293
InChI Key: CRNFNHZANNGWMQ-UHFFFAOYSA-N
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Description

“1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a versatile chemical compound with a unique structure. It holds immense potential for scientific research, enabling breakthroughs in various fields. The compound contains a pyrrolidine-2,5-dione scaffold, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes an azetidin-3-yl group and a 2-fluorophenoxy group.

Scientific Research Applications

References:

  • Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020)
  • Wang et al. “Novel and highly effective chemoenzymatic synthesis of (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB).” Biotechnology Letters, 33(12), 2467–2472 (2011)
  • “Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles.” European Journal of Medicinal Chemistry, 39(11), 961–966 (2004)

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Future Directions

Given its unique structure and the versatility of the pyrrolidine-2,5-dione scaffold, this compound holds immense potential for scientific research. It could enable breakthroughs in various fields, including medicinal chemistry .

properties

IUPAC Name

1-[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c16-11-3-1-2-4-12(11)22-9-15(21)17-7-10(8-17)18-13(19)5-6-14(18)20/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNFNHZANNGWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

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